molecular formula C7H3Br2ClO2 B13689994 2,6-Dibromophenyl Chloroformate

2,6-Dibromophenyl Chloroformate

Cat. No.: B13689994
M. Wt: 314.36 g/mol
InChI Key: IERUTXPBVVNCBZ-UHFFFAOYSA-N
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Description

2,6-Dibromophenyl Chloroformate is an organic compound with the molecular formula C7H3Br2ClO2. It is a derivative of phenyl chloroformate, where two bromine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromophenyl Chloroformate can be synthesized through the reaction of 2,6-dibromophenol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2,6-Dibromophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of continuous flow reactors can enhance the production rate and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromophenyl Chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: Reacts with water to form 2,6-dibromophenol and hydrochloric acid.

    Reduction: Can be reduced to 2,6-dibromophenol using reducing agents.

Common Reagents and Conditions

    Amines: Used in the formation of carbamates.

    Alcohols: Used in the formation of carbonates.

    Water: Used in hydrolysis reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Carbamates: Formed from reactions with amines.

    Carbonates: Formed from reactions with alcohols.

    2,6-Dibromophenol: Formed from hydrolysis and reduction reactions.

Scientific Research Applications

2,6-Dibromophenyl Chloroformate has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.

    Biological Studies: Employed in the modification of biomolecules for studying their functions.

    Medicinal Chemistry: Utilized in the development of pharmaceuticals and drug intermediates.

    Industrial Applications: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromophenyl Chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloroformate: Similar in structure but with a benzyl group instead of the 2,6-dibromophenyl group.

    Phenyl Chloroformate: Lacks the bromine substitutions on the phenyl ring.

    Methyl Chloroformate: Contains a methyl group instead of the phenyl group.

Uniqueness

2,6-Dibromophenyl Chloroformate is unique due to the presence of bromine atoms at the 2 and 6 positions, which can influence its reactivity and properties. This makes it a valuable reagent in specific chemical reactions where such substitutions are beneficial.

Properties

Molecular Formula

C7H3Br2ClO2

Molecular Weight

314.36 g/mol

IUPAC Name

(2,6-dibromophenyl) carbonochloridate

InChI

InChI=1S/C7H3Br2ClO2/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H

InChI Key

IERUTXPBVVNCBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(=O)Cl)Br

Origin of Product

United States

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